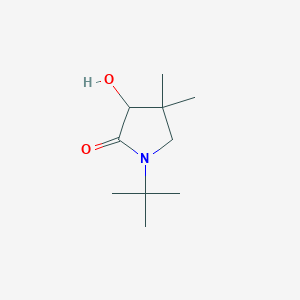
1-(Tert-butyl)-3-hydroxy-4,4-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-hydroxy-4,4-dimethylpyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-hydroxy-4,4-dimethylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with 4,4-dimethyl-2-oxopentanoic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize efficiency and scalability .
Chemical Reactions Analysis
1-(Tert-butyl)-3-hydroxy-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: The tert-butyl group can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure conditions. Major products formed from these reactions vary based on the specific reaction pathway chosen.
Scientific Research Applications
1-(Tert-butyl)-3-hydroxy-4,4-dimethylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-hydroxy-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity . Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
1-(Tert-butyl)-3-hydroxy-4,4-dimethylpyrrolidin-2-one can be compared with similar compounds such as:
- 1-(Tert-butyl)-3-hydroxy-4-methylpyrrolidin-2-one
- 1-(Tert-butyl)-3-hydroxy-4,4-diethylpyrrolidin-2-one
- 1-(Tert-butyl)-3-hydroxy-4,4-dimethylpiperidin-2-one
These compounds share structural similarities but differ in the substituents attached to the pyrrolidinone ring. The unique combination of tert-butyl and hydroxy groups in this compound provides distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-tert-butyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)11-6-10(4,5)7(12)8(11)13/h7,12H,6H2,1-5H3 |
InChI Key |
WXMQBFQSQQPECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)C1O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















